![molecular formula C11H13ClF3NO3 B1417216 Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride CAS No. 1171558-96-5](/img/structure/B1417216.png)
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride
Descripción general
Descripción
“Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride” is a chemical compound with the CAS Number: 1171558-96-5 . It has a molecular weight of 299.68 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C11H12F3NO3.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14;/h2-5,9H,6,15H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its Inchi Code: 1S/C11H12F3NO3.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14;/h2-5,9H,6,15H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 299.68 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis in Pharmaceuticals : A study by Narsaiah and Kumar (2011) focused on the asymmetric synthesis of a related compound, which is a key step in the production of certain pharmaceuticals (A. Narsaiah & J. Kumar, 2011).
Biocatalysis in Drug Research : Li et al. (2013) explored the biocatalysis of β-amino acids, important in pharmaceutical intermediates, using microorganisms that could produce specific amino acids including those structurally similar to the compound (Yi Li et al., 2013).
Synthesis of Derivatives for Chemical Studies : Tye and Skinner (2002) described the synthesis of a range of derivatives of a similar compound, demonstrating the importance of such compounds in chemical research (Heather Tye & Catharine L. Skinner, 2002).
Antimicrobial Agent Synthesis : Doraswamy and Ramana (2013) conducted research on synthesizing substituted phenyl azetidines, which potentially have antimicrobial properties. This work illustrates the compound's relevance in developing new antimicrobial agents (K. Doraswamy & P. Ramana, 2013).
Herbicide Research : Research by Shimabukuro et al. (1978) on a structurally similar compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, revealed its potential as a selective herbicide, indicating the wider applications of these types of compounds in agriculture (M. Shimabukuro et al., 1978).
Investigation in Antimalarial Activity : A study by Werbel et al. (1986) on compounds structurally related to the one demonstrated their potential in antimalarial activity, highlighting the importance of these compounds in medical research (L. M. Werbel et al., 1986).
Polymorphism in Pharmaceutical Compounds : Vogt et al. (2013) investigated the polymorphism in an investigational pharmaceutical compound structurally related to Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride, indicating the compound's relevance in the development of pharmaceuticals (F. Vogt et al., 2013).
Novel Imidazo [1,2-a]pyrimidine Compounds Synthesis : Liu (2013) conducted research on synthesizing novel imidazo [1,2-a]pyrimidine compounds, demonstrating the compound's relevance in the synthesis of new chemical entities (J. Liu, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14;/h2-5,9H,6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBORESBJWJFYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



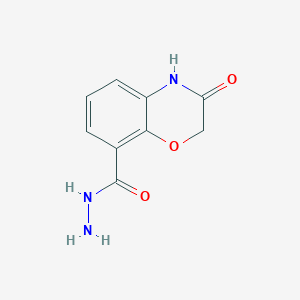

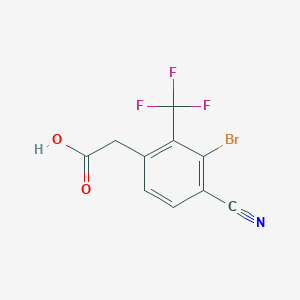

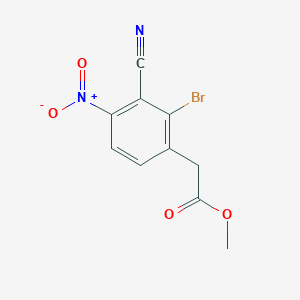
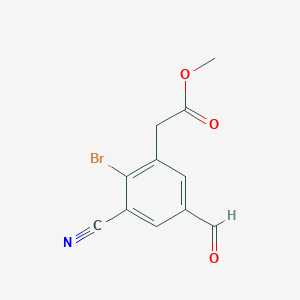
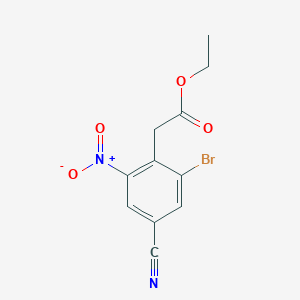
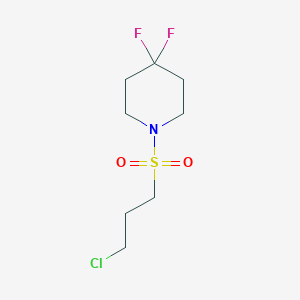

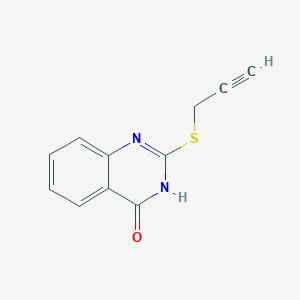
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)

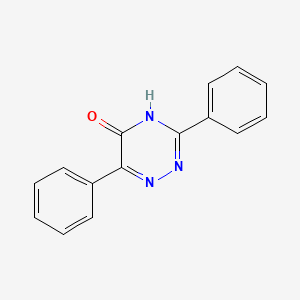
![6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1417156.png)